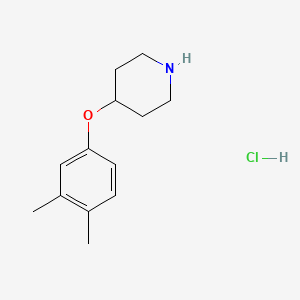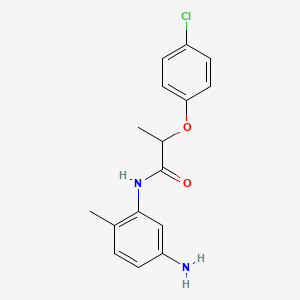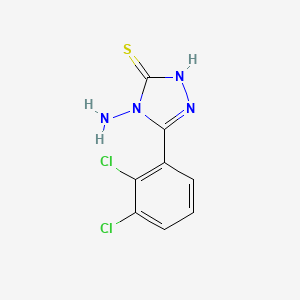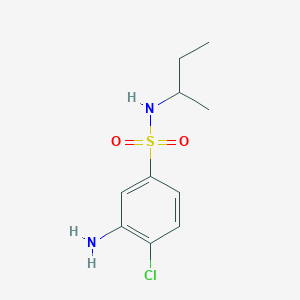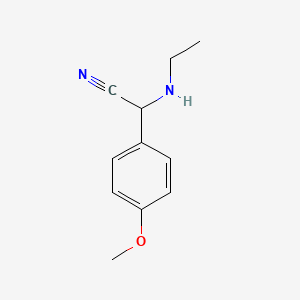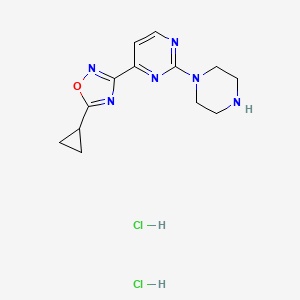
4-(5-环丙基-1,2,4-噁二唑-3-基)-2-哌嗪基嘧啶二盐酸盐
描述
The compound “4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The cyclopropyl group is a three-membered carbon ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring and the oxadiazole ring in separate steps, followed by their connection via a carbon-carbon bond. The piperazine ring could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and oxadiazole rings, both of which are heterocyclic aromatic rings, meaning they contain atoms other than carbon in their ring structure and exhibit aromaticity .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The types of reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the pyrimidine and oxadiazole rings could potentially influence its solubility, stability, and reactivity .科学研究应用
Tuberculostatic Activity
一项由Foks等人(2004年)进行的研究探讨了与4-(5-环丙基-1,2,4-噁二唑-3-基)-2-哌嗪基嘧啶二盐酸盐相关的衍生物的抗结核活性。该研究侧重于这些衍生物的合成以及它们在体外评估的抗结核活性,一些化合物显示出在25 - 100毫克/毫升浓度范围内的抑制作用(Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004)。
抗菌活性
2017年Deshmukh等人的研究调查了含有哌嗪核的1,3,4-噁二唑类化合物的抗菌筛选,类似于所讨论的结构。该研究合成了一系列这些化合物,并发现对枯草杆菌和大肠杆菌有中等活性(Deshmukh, Karale, Akolkar, & Randhavane, 2017)。
合成与表征
Sanjeevarayappa等人(2015年)详细描述了一种具有类似结构的化合物的合成和表征,重点放在其结晶、光谱证据和生物评价上,包括抗菌和驱虫活性(Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015)。
抗癌性能
Kumar等人(2016年)的研究涉及设计和合成1,2,4-噁二唑-3-基甲基-哌嗪-1-基与吡唑并[1,5-a]嘧啶类似物的衍生物,展示了对HeLa细胞系的显著抗癌活性(Ajeesh Kumar, Nair, Bodke, Sambasivam, & Bhat, 2016)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-cyclopropyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O.2ClH/c1-2-9(1)12-17-11(18-20-12)10-3-4-15-13(16-10)19-7-5-14-6-8-19;;/h3-4,9,14H,1-2,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAPLOFTRBVTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=NC(=NC=C3)N4CCNCC4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



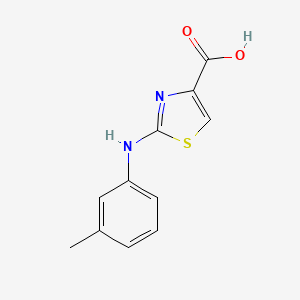



![2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide](/img/structure/B1390911.png)
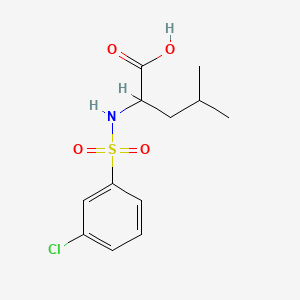

![3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1390916.png)

